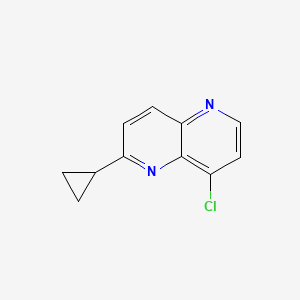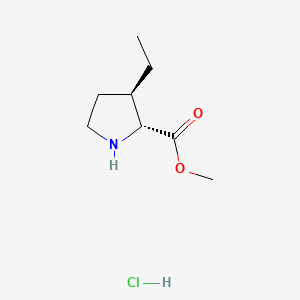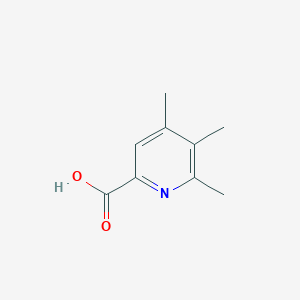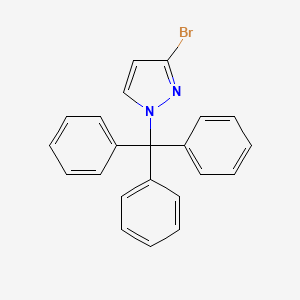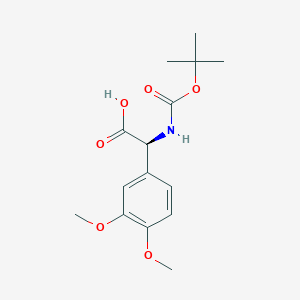
(S)-Tert-butoxycarbonylamino-(3,4-dimethoxy-phenyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of the 3,4-dimethoxyphenyl group adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Formation of alcohols from the carboxylic acid group.
Substitution: Removal of the Boc group to yield the free amine.
科学的研究の応用
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a building block for drug synthesis.
作用機序
The mechanism of action of (2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The 3,4-dimethoxyphenyl group can undergo various transformations, contributing to the compound’s reactivity and potential biological activity.
類似化合物との比較
Similar Compounds
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-PHENYLACETIC ACID: Similar structure but lacks the methoxy groups on the phenyl ring.
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-METHOXYPHENYL)ACETIC ACID: Contains a single methoxy group on the phenyl ring.
Uniqueness
The combination of the Boc protecting group and the 3,4-dimethoxyphenyl group makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
特性
分子式 |
C15H21NO6 |
|---|---|
分子量 |
311.33 g/mol |
IUPAC名 |
(2S)-2-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)9-6-7-10(20-4)11(8-9)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChIキー |
QBYFEDGJUISDKJ-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=C(C=C1)OC)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


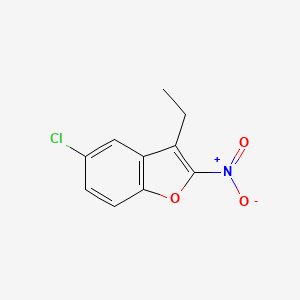


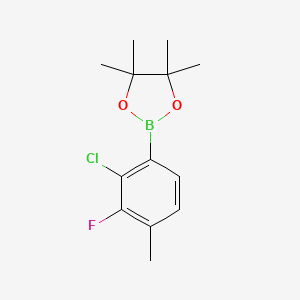
![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)

![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)


